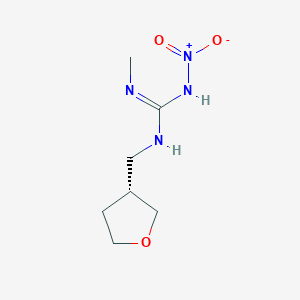
(R)-Dinotefuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Dinotefuran is a neonicotinoid insecticide used to control a wide range of pests. It is known for its high efficacy and low toxicity to mammals. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two mirror-image forms, known as enantiomers. The ®-enantiomer is the active form used in pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dinotefuran involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrofuran ring and the introduction of the nitroguanidine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-Dinotefuran follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-Dinotefuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s activity.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid and a suitable nucleophile or electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
®-Dinotefuran has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stereochemistry of neonicotinoids.
Biology: Investigated for its effects on insect physiology and behavior, as well as its potential impact on non-target organisms.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural settings to control pests and improve crop yields, as well as in urban pest control to manage insect infestations.
Mécanisme D'action
®-Dinotefuran exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal neurotransmission, leading to paralysis and death of the insect. The compound’s high selectivity for insect receptors over mammalian receptors contributes to its low toxicity to mammals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action but different chemical structure.
Thiamethoxam: A neonicotinoid with a broader spectrum of activity and different environmental persistence.
Clothianidin: Known for its high efficacy and long-lasting effects, but with concerns about its impact on pollinators.
Uniqueness
®-Dinotefuran is unique among neonicotinoids due to its specific stereochemistry, which contributes to its high efficacy and selectivity. Its rapid action and low toxicity to non-target organisms make it a valuable tool in integrated pest management programs.
Propriétés
Formule moléculaire |
C7H14N4O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-methyl-1-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1 |
Clé InChI |
YKBZOVFACRVRJN-ZCFIWIBFSA-N |
SMILES isomérique |
CN=C(NC[C@H]1CCOC1)N[N+](=O)[O-] |
SMILES canonique |
CN=C(NCC1CCOC1)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


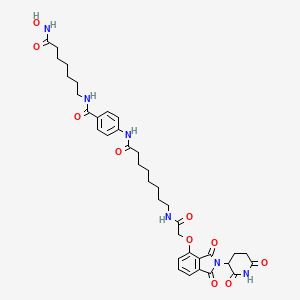

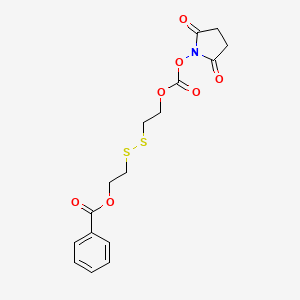




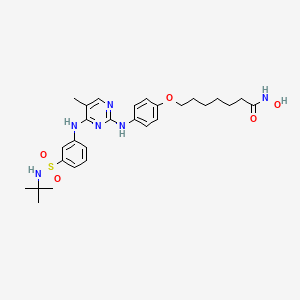
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

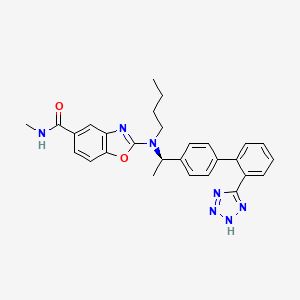
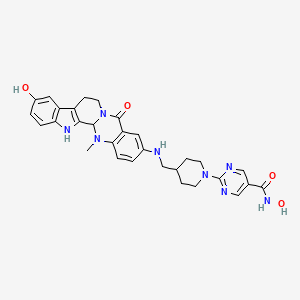
![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
